N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazide group, a methoxyphenyl group, and an iodophenyl group, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-iodoaniline in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide
- N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]acetohydrazide
- N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide stands out due to the presence of the iodophenyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H16IN3O3 |
---|---|
Molecular Weight |
425.22 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-iodoanilino)acetamide |
InChI |
InChI=1S/C16H16IN3O3/c1-23-15-8-11(2-7-14(15)21)9-19-20-16(22)10-18-13-5-3-12(17)4-6-13/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9+ |
InChI Key |
UKYCXQIGICOQJT-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=C(C=C2)I)O |
Origin of Product |
United States |
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